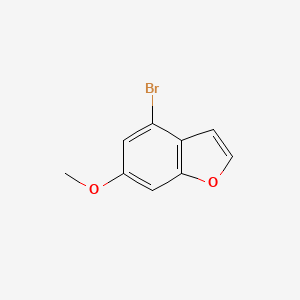

![molecular formula C18H16BrN3O4S B2661461 (Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865173-59-7](/img/structure/B2661461.png)

(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide

カタログ番号:

B2661461

CAS番号:

865173-59-7

分子量:

450.31

InChIキー:

FPDAUCZIFWUBEU-ZZEZOPTASA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a benzothiazole moiety, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazoles have been explored for a variety of therapeutic applications due to their diverse biological properties .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, benzothiazole derivatives are often synthesized through reactions involving copper (I) catalyzed azide-alkyne cycloaddition .Molecular Structure Analysis

The compound’s structure can be analyzed using techniques such as FTIR, 1H, 13C-NMR, and HRMS .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, they can form corresponding imines when reacted with 3-formylchromones .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Benzothiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .科学的研究の応用

Antimicrobial and Antiparasitic Properties

- Thiazolides as Anti-Infective Agents : Research highlights that thiazolides, including compounds like (Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide, demonstrate broad-spectrum activity against various parasites, bacteria, and viruses. Thiazolides, modified versions of nitazoxanide (NTZ), effectively combat helminths, protozoa, enteric bacteria, and viruses in animals and humans. The presence of bromo-, chloro-, or other functional groups in thiazolides and their specific positioning on the salicylate ring significantly influence their activity. Bromo- and nitro-thiazolides specifically are noted for their effectiveness against proliferating mammalian cells, potentially through apoptosis induction, which could explain their action against intracellular pathogens (Hemphill, Müller, & Müller, 2012).

Cancer Research

- Thiazolides and Apoptosis in Cancer Cells : Thiazolides, such as bromo-thiazolide RM4819, have been found to interact with the detoxification enzyme glutathione S-transferase Pi 1 (GSTP1) in colorectal tumor cells. This interaction is critical for inducing apoptosis in these cells. The study suggests that the bromide atom on the thiazole ring is essential for the induction of cell death in colon cancer cells, highlighting a potential therapeutic application of thiazolides in cancer treatment (Brockmann et al., 2014).

Biochemical Mechanisms

- Action Against Neospora Caninum : Investigations into thiazolides' effectiveness against Neospora caninum, a protozoan parasite, show that the thiazole-associated nitro group is not necessarily required for the drug's action. This suggests alternative mechanisms beyond the proposed mode involving pyruvate ferredoxin oxidoreductase enzyme. Changes in the benzene ring, such as methylation, could play a role in these mechanisms, indicating a complex action spectrum of thiazolides (Esposito et al., 2005).

Pharmacology and Drug Design

- Drug Development Insights : The structure-activity relationships of thiazolides are studied extensively, providing insights into the design of future drugs. The placement of functional groups on thiazole- and benzene moieties significantly influences their activity against intracellular protozoan parasites like Neospora caninum. These findings are crucial for the development of more specific and effective thiazolide-based drugs (Esposito, Müller, & Hemphill, 2007).

作用機序

将来の方向性

特性

IUPAC Name |

2-bromo-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O4S/c1-2-26-10-9-21-15-8-7-12(22(24)25)11-16(15)27-18(21)20-17(23)13-5-3-4-6-14(13)19/h3-8,11H,2,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDAUCZIFWUBEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

1-[(4-methylphenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)...

Cat. No.: B2661378

CAS No.: 946378-11-6

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(7-meth...

Cat. No.: B2661380

CAS No.: 921869-60-5

2-cyano-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]...

Cat. No.: B2661382

CAS No.: 882224-64-8

5-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}su...

Cat. No.: B2661384

CAS No.: 2195952-27-1

![1-[(4-methylphenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2661378.png)

![2-cyano-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2661382.png)

![5-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)-2-methoxybenzamide](/img/structure/B2661384.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)butanamide](/img/structure/B2661386.png)

![(2E)-2-cyano-N-[4-(trifluoromethoxy)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2661393.png)

![6-Acetyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2661394.png)

amine](/img/structure/B2661395.png)

![3-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2661396.png)

![3-[(4-tert-butylphenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2661398.png)

![3-Ethenylsulfonyl-N-(7-oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)propanamide](/img/structure/B2661400.png)